Razaxaban

説明

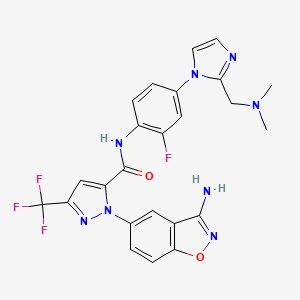

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F4N8O2/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJRNBWSFXEHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F4N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870249 | |

| Record name | 1-(3-Amino-1,2-benzoxazol-5-yl)-N-(4-{2-[(dimethylamino)methyl]-1H-imidazol-1-yl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218298-21-6 | |

| Record name | Razaxaban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218298216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAZAXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2509846L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Razaxaban: A Technical Guide to a Potent Factor Xa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban (DPC 906, BMS-561389) is a potent, selective, and orally bioavailable small-molecule inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2] This technical guide provides an in-depth exploration of this compound's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes. By directly and reversibly binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby attenuating fibrin clot formation.[3] Its high potency and selectivity profile underscore its design as a targeted anticoagulant agent.

Mechanism of Action: Direct Inhibition of Factor Xa

The anticoagulant effect of this compound is rooted in its direct inhibition of Factor Xa at a pivotal juncture in the coagulation cascade.

The Role of Factor Xa in Coagulation

Factor Xa is a serine protease that occupies a central position where the intrinsic and extrinsic coagulation pathways converge.[2] Its primary function is to assemble with its cofactor, Factor Va, on a phospholipid surface in the presence of calcium ions to form the prothrombinase complex.[4][5] This complex is exceptionally efficient, catalyzing the conversion of the zymogen prothrombin (Factor II) into active thrombin (Factor IIa) at a rate approximately 300,000 times faster than FXa alone.[4] Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form the structural basis of a blood clot.

References

Early Preclinical Research Findings on Razaxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical research findings for Razaxaban, a direct Factor Xa (FXa) inhibitor. The information presented herein is intended for an audience with a background in pharmacology, drug development, and thrombosis research. This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the mechanism of action through signaling pathway diagrams.

Introduction

This compound (formerly DPC906, BMS-561389) is a potent and selective, orally bioavailable small molecule inhibitor of coagulation Factor Xa.[1][2] As a direct FXa inhibitor, this compound targets a critical juncture in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[1][3] Early preclinical studies were designed to evaluate its antithrombotic efficacy, selectivity, and safety profile in various animal models. These foundational studies provided the basis for its progression into clinical development.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound, focusing on its antithrombotic efficacy and effects on coagulation parameters.

Table 1: Antithrombotic Efficacy of this compound in a Rabbit Model of Arterial Thrombosis

| Parameter | Value | Animal Model | Reference |

| Antithrombotic ED₅₀ | 0.22 +/- 0.05 mg/kg/h (IV) | Rabbit | [4] |

| Full Antithrombotic Efficacy Dose | 3 mg/kg/h (IV) | Rabbit | [4] |

| Increase in Blood Flow (this compound + Aspirin + Clopidogrel) | 75 +/- 5% | Rabbit | [4] |

| Increase in Blood Flow (Aspirin + Clopidogrel) | 38 +/- 5% | Rabbit | [4] |

Table 2: Ex Vivo Effects of this compound on Coagulation Parameters in Rabbits

| Parameter | Fold Increase / Inhibition | Dose | Reference |

| Activated Partial Thromboplastin Time (aPTT) | 2.2 +/- 0.1-fold increase | 3 mg/kg/h (IV) | [4] |

| Prothrombin Time (PT) | 2.3 +/- 0.1-fold increase | 3 mg/kg/h (IV) | [4] |

| Factor Xa Activity | 91 +/- 5% inhibition | 3 mg/kg/h (IV) | [4] |

| Thrombin Activity | No effect | 3 mg/kg/h (IV) | [4] |

Table 3: In Vitro Effects of this compound

| Parameter | Observation | Concentration | Reference |

| Platelet Aggregation (in response to ADP, γ-thrombin, or collagen) | No alteration | Up to 10 µM | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Rabbit Model of Electrolytic Injury-Induced Carotid Artery Thrombosis

This in vivo model was utilized to assess the antithrombotic efficacy of this compound.

-

Animal Species: Male rabbits.

-

Anesthesia: Anesthesia was induced and maintained throughout the experiment.

-

Surgical Procedure:

-

The carotid artery was isolated.

-

A stimulating electrode was placed on the adventitial surface of the artery.

-

Electrolytic injury was induced by applying a specific current to the electrode for a defined period, leading to endothelial damage and subsequent thrombus formation.

-

-

Drug Administration: this compound, aspirin, and/or clopidogrel were infused intravenously (IV) or into the portal vein, starting 1 hour before the arterial injury and continuing until the end of the experiment.[4]

-

Efficacy Endpoint: The primary marker for the antithrombotic effect was the measurement of carotid blood flow. An increase in blood flow indicated a reduction in thrombotic occlusion.[4]

-

Combination Therapy: To investigate synergistic or additive effects, marginally effective doses of this compound (0.1 mg/kg/h), aspirin (0.3 mg/kg/h), and clopidogrel (1 mg/kg/h) were used in combination.[4]

Rabbit Cuticle Bleeding Time Model

This model was used to evaluate the bleeding liability associated with this compound and its combination with antiplatelet agents.

-

Animal Species: Rabbits.

-

Procedure:

-

A standardized incision was made in the cuticle.

-

The time until cessation of bleeding was measured.

-

-

Drug Administration: Compounds were infused either IV or into the portal vein from 1 hour before the cuticle transection to the end of the experiment.[4]

-

Safety Endpoint: An increase in bleeding time was indicative of a higher bleeding risk. The study found that the addition of low-dose this compound to aspirin and clopidogrel did not further increase bleeding time.[4]

Ex Vivo Coagulation Parameter Assays

These assays were performed on blood samples collected from the experimental animals to confirm the selectivity of this compound.

-

Sample Collection: Blood samples were drawn from rabbits treated with this compound.

-

Assays Performed:

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.

-

Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.

-

Factor Xa Activity Assay: Directly measures the inhibition of Factor Xa.

-

Thrombin Activity Assay: Assesses any direct effects on thrombin.[4]

-

In Vitro Platelet Aggregation Assay

This assay was conducted to determine if this compound has any direct effects on platelet function.

-

Platelet Source: Platelet-rich plasma was prepared from blood samples.

-

Agonists: Platelet aggregation was induced using standard agonists such as ADP, γ-thrombin, or collagen.

-

Procedure: The aggregation of platelets in the presence of various concentrations of this compound was measured using an aggregometer. The results showed that this compound did not alter platelet aggregation responses.[4]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

Caption: this compound's inhibition of Factor Xa in the coagulation cascade.

Caption: Workflow of the preclinical evaluation of this compound.

Conclusion

The early preclinical data for this compound demonstrated its potent antithrombotic efficacy as a direct Factor Xa inhibitor. In a rabbit model of arterial thrombosis, this compound effectively reduced thrombus formation, particularly when used in combination with antiplatelet agents, without significantly increasing bleeding time.[4] Ex vivo and in vitro studies confirmed its selectivity for Factor Xa, with no direct effects on thrombin or platelet aggregation.[4] These promising preclinical findings established a favorable pharmacological profile for this compound and supported its advancement into further clinical investigation for the prevention and treatment of thromboembolic diseases.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of Razaxaban Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban hydrochloride is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Developed as a potential antithrombotic agent, this compound demonstrated significant efficacy in preclinical models. However, its clinical development was halted due to an increased risk of bleeding observed in Phase II trials.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and the experimental methodologies used for its evaluation. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Thromboembolic diseases are a leading cause of morbidity and mortality worldwide. Factor Xa, a serine protease that plays a pivotal role in the blood coagulation cascade, has emerged as a key target for the development of novel anticoagulants.[3] this compound (formerly DPC906 and BMS-561389) is a small molecule inhibitor designed to selectively block the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[1] This document serves as an in-depth technical resource on the pharmacological characteristics of this compound hydrochloride.

Mechanism of Action

This compound acts as a direct, competitive inhibitor of Factor Xa. It binds to the active site of both free FXa and FXa complexed within the prothrombinase complex. This inhibition attenuates the amplification of the coagulation cascade, leading to a reduction in thrombin generation and fibrin formation.

Signaling Pathway: The Coagulation Cascade and this compound's Point of Intervention

Caption: The coagulation cascade and the inhibitory action of this compound on Factor Xa.

In Vitro Pharmacology

Factor Xa Inhibition

This compound is a highly potent inhibitor of human Factor Xa.

| Parameter | Value | Species | Reference |

| Ki (Factor Xa) | 0.1 nM | Human | [3] |

Selectivity

The selectivity of this compound for Factor Xa over other serine proteases is a critical aspect of its pharmacological profile, minimizing off-target effects.

| Protease | Selectivity (fold vs. FXa) | Reference |

| Trypsin | >1000 | [1] |

| Thrombin | >1000 | [1] |

| Plasma Kallikrein | >1000 | [1] |

Anticoagulant Activity

This compound demonstrates concentration-dependent anticoagulant activity in human plasma, as measured by the prolongation of clotting times.

| Assay | Effect |

| Prothrombin Time (PT) | Prolonged |

| Activated Partial Thromboplastin Time (aPTT) | Prolonged |

In Vivo Pharmacology

Antithrombotic Efficacy

This compound has shown significant antithrombotic efficacy in animal models of thrombosis.

| Animal Model | Efficacy Endpoint | Dose/Concentration | Result | Reference |

| Rabbit Arterial Thrombosis | Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) | Effective antithrombotic agent | [4] |

| Rabbit Arterial Thrombosis | Inhibition of ex vivo FXa activity | 3 mg/kg/h (IV) | 91 ± 5% inhibition | [4] |

| Rabbit Arterial Thrombosis | aPTT prolongation | 3 mg/kg/h (IV) | 2.2 ± 0.1-fold increase | [4] |

| Rabbit Arterial Thrombosis | PT prolongation | 3 mg/kg/h (IV) | 2.3 ± 0.1-fold increase | [4] |

Bleeding Risk

While effective, the clinical development of this compound was impacted by bleeding events. Preclinical models are used to assess this risk.

| Animal Model | Bleeding Endpoint | Dose | Result | Reference |

| Rabbit Cuticle Bleeding Time | Bleeding Time | Not specified | Increased bleeding at higher doses | [2] |

Pharmacokinetics

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various preclinical species.

| Species | Route | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Rat | Oral | ~1-2 | Not specified | Good | [5] |

| Dog | Oral | ~1-2 | Not specified | Good | [5] |

Human Pharmacokinetics

In healthy volunteers, this compound was well absorbed after oral administration.

| Parameter | Value | Dosing Regimen | Reference |

| Tmax | 1 - 6 hours | Single and multiple doses | [2] |

| Steady State | Achieved within 3-4 days | Multiple doses | [2] |

Experimental Protocols

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay determines the inhibitory potency of a compound against Factor Xa by measuring the cleavage of a chromogenic substrate.

Workflow: Chromogenic Factor Xa Inhibition Assay

Caption: Workflow for determining the in vitro Factor Xa inhibitory activity.

Methodology:

-

Reagents:

-

Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2.

-

Enzyme: Purified human Factor Xa.

-

Inhibitor: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Substrate: A chromogenic substrate for Factor Xa (e.g., S-2222).

-

-

Procedure:

-

In a 96-well plate, Factor Xa is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the absorbance data.

-

The percent inhibition is determined for each this compound concentration relative to a control without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

In Vivo Rabbit Model of Arterial Thrombosis

This model assesses the antithrombotic efficacy of a compound in a living organism.

Workflow: Rabbit Arterial Thrombosis Model

Caption: Experimental workflow for the in vivo rabbit model of arterial thrombosis.

Methodology:

-

Animal Preparation:

-

Male New Zealand White rabbits are anesthetized.

-

The carotid artery is surgically exposed and isolated.

-

A flow probe is placed around the artery to monitor blood flow.

-

-

Thrombosis Induction:

-

A standardized electrolytic injury is applied to the arterial wall to induce thrombus formation.

-

-

Drug Administration:

-

This compound or its vehicle is administered via intravenous infusion.

-

-

Efficacy Assessment:

-

Carotid blood flow is continuously monitored to assess the extent of thrombosis and the antithrombotic effect of the compound. The antithrombotic ED50 is the dose required to achieve 50% of the maximum antithrombotic effect.

-

-

Ex Vivo Analysis:

-

Blood samples are collected at various time points to measure coagulation parameters such as aPTT, PT, and ex vivo Factor Xa activity.

-

Structure-Activity Relationship (SAR)

This compound belongs to a class of pyrazole-based Factor Xa inhibitors. The SAR for this class has been extensively studied to optimize potency, selectivity, and pharmacokinetic properties.[4]

Logical Relationship: SAR Optimization

Caption: Key structural components influencing the pharmacological properties of pyrazole-based FXa inhibitors.

Key modifications in the development of this compound and related compounds focused on:

-

P1 Moiety: The aminobenzisoxazole group in this compound was found to be crucial for high potency and selectivity.

-

P4 Moiety: Modifications at this position were aimed at improving oral bioavailability and pharmacokinetic properties.

-

Linker: The nature of the linker between the pyrazole core and the phenyl rings was optimized to enhance potency and metabolic stability.

Clinical Development and Discontinuation

This compound advanced to Phase II clinical trials for the prevention of venous thromboembolism in patients undergoing orthopedic surgery. While it demonstrated dose-dependent efficacy, the trials were terminated due to a higher incidence of major bleeding events compared to the standard of care, enoxaparin.[2]

Conclusion

This compound hydrochloride is a well-characterized, potent, and selective direct Factor Xa inhibitor with demonstrated antithrombotic efficacy in preclinical models. Its pharmacological profile highlights the potential of targeting Factor Xa for anticoagulation. However, the clinical findings of increased bleeding risk underscore the therapeutic challenge of separating antithrombotic efficacy from hemorrhagic complications. The detailed data and methodologies presented in this guide provide a valuable resource for researchers in the field of antithrombotic drug discovery and development, offering insights into the evaluation and optimization of future anticoagulant therapies.

References

- 1. Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103951661B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 3. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Razaxaban's selectivity for Factor Xa over other proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razaxaban (BMS-561389, DPC-906) is a potent and orally active direct inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade.[1] Its efficacy as an anticoagulant is intrinsically linked to its high selectivity for FXa over other structurally similar serine proteases, thereby minimizing off-target effects and associated adverse reactions. This technical guide provides an in-depth analysis of this compound's selectivity profile, detailing the quantitative data, experimental methodologies used for its determination, and the relevant biological pathways.

Data Presentation: Quantitative Selectivity of this compound

The selectivity of this compound has been quantified by determining its inhibitory constant (Ki) against Factor Xa and a panel of other serine proteases. A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Protease | This compound Ki (nM) | Selectivity vs. Factor Xa (-fold) |

| Factor Xa | 0.19 [2] | 1 |

| Thrombin | 540[2] | 2,842 |

| Trypsin | >10,000 | >52,632 |

| Plasmin | >10,000 | >52,632 |

| Tissue Plasminogen Activator (t-PA) | >10,000 | >52,632 |

| Activated Protein C (APC) | >10,000 | >52,632 |

*Note: While specific Ki values for trypsin, plasmin, t-PA, and APC are not publicly available, literature states that this compound exhibits over 5,000-fold selectivity for Factor Xa over other related serine proteases.[2] For the purpose of this table, a conservative value of >10,000 nM is used to illustrate this high selectivity, resulting in a calculated selectivity of over 52,632-fold.

Experimental Protocols

The determination of this compound's selectivity profile involves a series of in vitro enzymatic assays. The following sections detail the typical methodologies employed.

Determination of Inhibitory Constant (Ki) using Chromogenic Assays

Principle:

The inhibitory activity of this compound against a specific serine protease is measured using a chromogenic substrate that is cleaved by the active enzyme, releasing a colored product (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol (Example for Factor Xa):

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA).

-

Human Factor Xa: Reconstituted in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis.

-

Chromogenic Substrate: A Factor Xa-specific substrate (e.g., S-2222) dissolved in sterile water to a stock concentration.

-

This compound: A stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted in assay buffer to the desired test concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the assay buffer.

-

Add the serially diluted this compound solutions or vehicle control (for uninhibited enzyme activity) to the respective wells.

-

Add a fixed volume of the human Factor Xa solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to each well.

-

Immediately monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time curves.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the chromogenic substrate.

-

Km is the Michaelis-Menten constant for the substrate with the specific enzyme. The Km value is determined in separate experiments by measuring the reaction velocity at various substrate concentrations.

-

-

Selectivity Panel Assays

To determine the selectivity of this compound, the same chromogenic assay principle is applied to a panel of other serine proteases, including thrombin, trypsin, plasmin, tissue plasminogen activator (t-PA), and activated protein C (APC). For each protease, a specific chromogenic substrate is used, and the Ki value is determined as described above. The selectivity is then expressed as the ratio of the Ki for the off-target protease to the Ki for Factor Xa.

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the coagulation cascade, the target of this compound.

Experimental Workflow: Determining Protease Inhibitor Selectivity

The logical flow for assessing the selectivity of a protease inhibitor like this compound is depicted below.

Conclusion

The extensive in vitro data demonstrates that this compound is a highly potent and selective inhibitor of Factor Xa. Its minimal activity against other key serine proteases involved in coagulation and fibrinolysis underscores its targeted mechanism of action. This high degree of selectivity is a crucial attribute, suggesting a favorable safety profile with a reduced potential for off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of this compound and other next-generation Factor Xa inhibitors.

References

The Pivotal Role of the Aminobenzisoxazole Moiety in Razaxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban (DPC-906) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. A key structural feature of this compound is the 3-aminobenzisoxazole moiety, which serves as the P1 ligand, interacting with the S1 specificity pocket of the FXa active site. This in-depth technical guide elucidates the critical role of the aminobenzisoxazole group in defining the potency, selectivity, and overall pharmacological profile of this compound. Through a comprehensive review of its structure-activity relationships, preclinical data, and clinical findings, this document highlights the importance of this moiety in the design of FXa inhibitors. The development of this compound was ultimately halted due to bleeding concerns, providing valuable lessons for the ongoing development of safer antithrombotic agents.

Introduction to this compound and Factor Xa Inhibition

Thrombotic disorders, including deep vein thrombosis, pulmonary embolism, and stroke, are major causes of morbidity and mortality worldwide. Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final effector enzyme leading to fibrin clot formation.[1] Direct inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic events.[1] this compound emerged as a promising oral, direct FXa inhibitor from a series of pyrazole-based compounds.[2][3] Its development, however, was discontinued during Phase II clinical trials due to an unfavorable bleeding profile at efficacious doses.[2]

The Coagulation Cascade and this compound's Point of Intervention

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa.

This compound directly binds to the active site of Factor Xa, preventing it from converting prothrombin to thrombin and thereby inhibiting clot formation.

The Aminobenzisoxazole Moiety: A Key to Potency and Selectivity

The aminobenzisoxazole moiety in this compound functions as the P1 ligand, which is the part of the inhibitor that interacts with the S1 specificity pocket of the target protease. The S1 pocket of Factor Xa is a deep, negatively charged pocket that preferentially binds basic residues.

Structure-Activity Relationship

The development of this compound involved the strategic incorporation of the aminobenzisoxazole as the P1 ligand.[2][3] This modification was a significant improvement over earlier compounds in the series that contained less optimal P1 groups. The basic amino group of the aminobenzisoxazole forms a key salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket, anchoring the inhibitor to the active site.

Enhanced Selectivity

A critical advantage conferred by the aminobenzisoxazole moiety is the significant improvement in selectivity for Factor Xa over other related serine proteases, such as trypsin and plasma kallikrein.[2][3] Trypsin also possesses a deep, negatively charged S1 pocket and readily binds small, basic P1 ligands. However, the unique shape and electronic properties of the aminobenzisoxazole group create a more optimal fit within the S1 pocket of Factor Xa compared to that of trypsin, leading to a higher binding affinity for FXa.

Quantitative Analysis of this compound's Profile

The following tables summarize the available quantitative data for this compound, highlighting the impact of its structural features on its biological activity.

Table 1: In Vitro Inhibitory Potency and Selectivity of this compound

| Target Enzyme | This compound Ki (nM) | Reference Compound (without aminobenzisoxazole) Ki (nM) |

| Factor Xa | 0.11 | >1000 |

| Trypsin | 1,600 | 50 |

| Plasma Kallikrein | >10,000 | 200 |

Data are representative values compiled from published literature. The reference compound represents an earlier analogue in the series lacking the aminobenzisoxazole P1 ligand.

Table 2: Preclinical Pharmacokinetic Profile of this compound

| Species | Oral Bioavailability (%) | Tmax (h) | Half-life (h) |

| Rat | 30-50 | 1-2 | 2-4 |

| Dog | 50-70 | 2-4 | 4-6 |

Data are approximate values from preclinical studies.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not fully available in the public domain. However, based on standard practices for the development of FXa inhibitors, the following general methodologies would have been employed.

Factor Xa Inhibition Assay (Chromogenic)

-

Enzyme and Inhibitor Preparation: Purified human Factor Xa is diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with salts and a carrier protein). This compound is serially diluted to create a concentration gradient.

-

Incubation: A fixed concentration of Factor Xa is incubated with varying concentrations of this compound for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: A chromogenic substrate for Factor Xa (e.g., S-2222) is added to initiate the enzymatic reaction.

-

Signal Detection: The rate of substrate cleavage, which results in the release of a chromophore (p-nitroaniline), is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.

Selectivity Assays

To determine the selectivity of this compound, similar chromogenic or fluorogenic assays are performed using other serine proteases such as trypsin and plasma kallikrein, with their respective specific substrates. The IC50 values obtained for these proteases are then compared to the IC50 for Factor Xa to calculate the selectivity ratio.

In Vivo Pharmacokinetic Studies

-

Animal Models: Pharmacokinetic studies are typically conducted in at least two animal species (e.g., rats and dogs).

-

Drug Administration: this compound is administered orally (via gavage) and intravenously (via injection) to different groups of animals.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Clinical Development and Discontinuation

This compound advanced to Phase II clinical trials for the prevention of venous thromboembolism following orthopedic surgery. While the trial demonstrated a dose-dependent reduction in thromboembolic events, the higher, more effective doses were associated with a significant increase in major bleeding events.[2] This unfavorable benefit-risk profile led to the discontinuation of this compound's development.

Table 3: Summary of a Phase II Clinical Trial of this compound

| Treatment Group | Incidence of Thromboembolic Events (%) | Incidence of Major Bleeding (%) |

| Enoxaparin (Control) | 15.2 | 0.7 |

| This compound (Low Dose) | 10.5 | 1.4 |

| This compound (High Dose) | 5.3 | 4.5 |

Data are illustrative and based on published reports of the Phase II trial.

Conclusion

The aminobenzisoxazole moiety of this compound played a crucial role in achieving high potency and selectivity for Factor Xa. Its ability to form a strong ionic interaction with the S1 pocket of the enzyme, while providing a better fit compared to other proteases, was a key discovery in the optimization of this class of inhibitors. However, the clinical development of this compound was ultimately halted due to an unacceptable bleeding risk at therapeutic doses. This outcome underscores the challenge in developing antithrombotic agents with a wide therapeutic window and highlights the importance of balancing efficacy with safety. The lessons learned from the development of this compound, particularly the significance of the P1 ligand in determining selectivity and the need for careful dose-finding to mitigate bleeding risks, have been instrumental in guiding the successful development of subsequent Factor Xa inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Emergence of new oral antithrombotics: a critical appraisal of their clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors Associated With Major Bleeding Events: Insights From the ROCKET AF Trial (Rivaroxaban Once-daily Oral Direct Factor Xa Inhibition Compared with Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Razaxaban In Vitro Assay Protocols for Coagulation Studies

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Razaxaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its anticoagulant properties make it a subject of interest for therapeutic development. This document provides detailed in vitro assay protocols for the functional characterization of this compound's effects on coagulation. The protocols for Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and Chromogenic Anti-Xa assays are outlined to enable researchers to assess the anticoagulant efficacy and mechanism of action of this compound.

Introduction

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways. By catalyzing the conversion of prothrombin to thrombin, FXa is a key amplification point in the generation of fibrin. Direct inhibitors of FXa, such as this compound, are effective anticoagulants.[1][2][3]

In vitro coagulation assays are essential tools for the preclinical evaluation of FXa inhibitors. The Prothrombin Time (PT) assay assesses the extrinsic and common pathways, while the Activated Partial Thromboplastin Time (aPTT) assay evaluates the intrinsic and common pathways. Both are clotting-time assays that are prolonged in the presence of FXa inhibitors. The chromogenic anti-Xa assay provides a more specific measure of a compound's ability to directly inhibit FXa activity. This application note provides detailed protocols for these key assays to facilitate the in vitro characterization of this compound.

Mechanism of Action of this compound

This compound directly binds to the active site of Factor Xa, inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, thereby reducing the overall generation of thrombin and subsequent fibrin formation. Unlike indirect inhibitors that require a cofactor like antithrombin, this compound's action is direct and reversible.

Figure 1: Coagulation cascade and the mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro and ex vivo effects of this compound on key coagulation parameters.

| Parameter | Assay | Test System | This compound Concentration | Result | Reference |

| Clotting Time | Activated Partial Thromboplastin Time (aPTT) | Rabbit Plasma (ex vivo) | 3 mg/kg/h IV | 2.2-fold increase | [4] |

| Clotting Time | Prothrombin Time (PT) | Rabbit Plasma (ex vivo) | 3 mg/kg/h IV | 2.3-fold increase | [4] |

| Enzyme Inhibition | Factor Xa Activity | Rabbit Plasma (ex vivo) | 3 mg/kg/h IV | 91% inhibition | [4] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

-

Working Solutions: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer (e.g., Tris-buffered saline) or normal human plasma to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations to determine the IC50 value.

Prothrombin Time (PT) Assay Protocol

Principle: The PT assay measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. It is sensitive to deficiencies in the extrinsic and common pathways of coagulation. Direct FXa inhibitors like this compound prolong the PT.

Materials:

-

Normal human plasma (platelet-poor)

-

PT reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl2) solution (typically 25 mM, often included in the PT reagent)

-

This compound working solutions

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

Procedure:

-

Pre-warm the PT reagent and plasma samples to 37°C.

-

Pipette 50 µL of the plasma sample (or plasma containing a specific concentration of this compound) into a pre-warmed cuvette.

-

Incubate the cuvette at 37°C for a minimum of 3 minutes.

-

Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer on the coagulometer.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each measurement in duplicate or triplicate.

Figure 2: Experimental workflow for the Prothrombin Time (PT) assay.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), a partial thromboplastin reagent (phospholipids), and calcium to plasma. It is sensitive to deficiencies in the intrinsic and common pathways. This compound prolongs the aPTT by inhibiting FXa in the common pathway.

Materials:

-

Normal human plasma (platelet-poor)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (typically 25 mM)

-

This compound working solutions

-

Coagulometer

-

Calibrated pipettes

-

Incubator or water bath at 37°C

Procedure:

-

Pre-warm the CaCl2 solution and plasma samples to 37°C. The aPTT reagent is typically kept at room temperature.

-

Pipette 50 µL of the plasma sample (or plasma containing a specific concentration of this compound) into a pre-warmed cuvette.

-

Add 50 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture at 37°C for a specified time (typically 3 to 5 minutes, as per the reagent manufacturer's instructions) to allow for the activation of contact factors.

-

Add 50 µL of the pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer.

-

The coagulometer will detect clot formation and record the clotting time in seconds.

-

Perform each measurement in duplicate or triplicate.

Figure 3: Experimental workflow for the aPTT assay.

Chromogenic Anti-Xa Assay Protocol

Principle: This assay directly measures the inhibition of FXa activity. A known amount of FXa is added to a plasma sample containing the inhibitor. After a brief incubation, a chromogenic substrate that is specific for FXa is added. The residual FXa cleaves the substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[5][6][7]

Materials:

-

Normal human plasma (platelet-poor)

-

Factor Xa reagent

-

Chromogenic FXa substrate

-

Assay buffer (e.g., Tris-HCl or HEPES buffer)

-

This compound working solutions for standard curve

-

Microplate reader capable of reading absorbance at 405 nm

-

96-well microplate

-

Incubator at 37°C

Procedure:

-

Prepare a standard curve by diluting this compound working solutions in normal human plasma to cover the expected concentration range.

-

Pipette 50 µL of the plasma samples (standards, controls, and unknowns) into the wells of a 96-well microplate.

-

Add 25 µL of the FXa reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2-5 minutes) to allow this compound to bind to FXa.

-

Add 25 µL of the chromogenic FXa substrate to each well to start the reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 3-10 minutes).

-

Stop the reaction by adding a stop solution (e.g., 2% acetic acid), or read the absorbance kinetically.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Construct a standard curve by plotting the absorbance against the known concentrations of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Figure 4: Experimental workflow for the Chromogenic Anti-Xa assay.

Data Analysis and Interpretation

For the PT and aPTT assays, the results are typically expressed as the clotting time in seconds or as a ratio of the clotting time of the test sample to that of a control sample. A dose-dependent prolongation of the clotting time is expected with increasing concentrations of this compound.

For the chromogenic anti-Xa assay, a standard curve is generated by plotting the absorbance values against the corresponding this compound concentrations. The concentration of this compound in unknown samples can then be determined from this curve. The IC50 value, which is the concentration of this compound that causes 50% inhibition of FXa activity, can be calculated from the dose-response curve.

Logical Relationship of Assays

The PT and aPTT assays provide a global assessment of the effect of this compound on coagulation, reflecting its impact on the integrated clotting cascade. The chromogenic anti-Xa assay offers a more specific and quantitative measure of the direct inhibition of Factor Xa, which is the primary mechanism of action of this compound. Together, these assays provide a comprehensive in vitro profile of the anticoagulant activity of this compound.

Figure 5: Logical relationship between coagulation assays for this compound.

Conclusion

The in vitro coagulation assays described in this application note are fundamental for the characterization of the direct Factor Xa inhibitor, this compound. The PT and aPTT assays provide an assessment of the overall anticoagulant effect, while the chromogenic anti-Xa assay allows for the specific quantification of its inhibitory activity against its target. These protocols provide a robust framework for researchers in the field of thrombosis and hemostasis to evaluate the potency and mechanism of action of this compound and other novel anticoagulants.

References

- 1. medkoo.com [medkoo.com]

- 2. ahajournals.org [ahajournals.org]

- 3. drugs.com [drugs.com]

- 4. This compound, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Xa Assays [practical-haemostasis.com]

- 6. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Xa | HE [hematology.mlsascp.com]

Application Notes and Protocols for the Use of Razaxaban in Rabbit Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razaxaban is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its investigation in preclinical models is essential for understanding its antithrombotic efficacy and safety profile. Rabbit models of thrombosis are well-established and provide a valuable tool for evaluating novel anticoagulants like this compound. These models mimic aspects of human thrombosis, allowing for the assessment of a drug's ability to prevent or treat blood clots.

These application notes provide detailed protocols for utilizing this compound in a rabbit model of arterial thrombosis, specifically the electrolytic injury-induced carotid artery thrombosis model. Additionally, methods for assessing the hemostatic effects of this compound, such as the cuticle bleeding time, and for monitoring its anticoagulant activity through ex vivo coagulation assays are described.

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound Factor Xa. This prevents the conversion of prothrombin to thrombin, the central effector enzyme in the coagulation cascade. By inhibiting thrombin generation, this compound effectively reduces fibrin formation and subsequent thrombus development.

Caption: Mechanism of action of this compound in the coagulation cascade.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy and anticoagulant effects of this compound in rabbit models of thrombosis, primarily based on the findings of Wong et al. (2007)[1].

Table 1: Antithrombotic Efficacy of Intravenously Administered this compound

| Parameter | Value | Animal Model | Reference |

| Antithrombotic ED₅₀ | 0.22 ± 0.05 mg/kg/h | Electrolytic injury-induced carotid artery thrombosis | [1] |

| Full Antithrombotic Efficacy Dose | 3 mg/kg/h | Electrolytic injury-induced carotid artery thrombosis | [1] |

Table 2: Ex Vivo Effects of this compound on Coagulation Parameters at Full Antithrombotic Efficacy (3 mg/kg/h)

| Parameter | Fold Increase (vs. control) | % Inhibition | Reference |

| Activated Partial Thromboplastin Time (aPTT) | 2.2 ± 0.1 | - | [1] |

| Prothrombin Time (PT) | 2.3 ± 0.1 | - | [1] |

| Factor Xa Activity | - | 91 ± 5% | [1] |

Table 3: Effects of Combination Therapy with this compound on Carotid Blood Flow

| Treatment | Increase in Blood Flow (%) | Reference |

| Aspirin + Clopidogrel | 38 ± 5 | [1] |

| This compound + Aspirin + Clopidogrel | 75 ± 5 | [1] |

Experimental Protocols

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound in a rabbit thrombosis model.

Protocol 1: Electrolytic Injury-Induced Carotid Artery Thrombosis Model

This protocol is adapted from methodologies used in rabbit models of arterial thrombosis[1].

1. Animal Preparation:

-

Species: Male New Zealand White rabbits.

-

Anesthesia: Anesthetize the rabbits, for example, with ketamine (50 mg/kg IM) and xylazine (10 mg/kg IM). Maintain anesthesia with supplemental doses as required.

-

Surgical Procedure:

-

Place the anesthetized rabbit in a supine position.

-

Make a midline incision in the neck to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

2. Drug Administration:

-

This compound Formulation: While the exact vehicle used for this compound in the pivotal study was not specified, a common approach for intravenous administration of small molecules in preclinical studies involves dissolving the compound in a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol (PEG-400). The final concentration should be calculated based on the desired dose and infusion rate.

-

Administration: Infuse this compound or the vehicle control intravenously, typically starting 1 hour before the induction of thrombosis and continuing throughout the experiment.

3. Thrombosis Induction:

-

Place an electromagnetic flow probe around the exposed carotid artery to monitor blood flow.

-

Induce thrombosis by applying a continuous electrical current (e.g., 4 mA for 3 minutes) to the arterial surface using an external bipolar electrode.

4. Monitoring and Data Collection:

-

Continuously measure carotid blood flow for a set period (e.g., 90 minutes) following the electrical injury to monitor the formation of an occlusive thrombus.

-

At the end of the monitoring period, collect blood samples via cardiac puncture into tubes containing 3.2% sodium citrate for ex vivo coagulation assays.

-

Euthanize the animal.

5. Endpoint Analysis:

-

Carefully excise the injured segment of the carotid artery.

-

Remove the thrombus, blot it to remove excess blood, and determine its wet weight.

-

The antithrombotic effect is quantified by the reduction in thrombus weight and the maintenance of carotid blood flow in the this compound-treated groups compared to the vehicle control group.

Protocol 2: Cuticle Bleeding Time Assay

This assay is used to assess the effect of this compound on hemostasis.

1. Animal Preparation:

-

Use anesthetized rabbits as described in Protocol 1.

2. Procedure:

-

Position the rabbit in lateral recumbency.

-

Use a guillotine-type nail clipper to make a clean transection of the toenail just into the quick to induce a free flow of blood.

-

Start a stopwatch immediately upon transection.

-

Allow the blood to drop freely onto a filter paper without disturbing the wound.

-

Record the time until bleeding ceases, defined as the point when no more blood is absorbed by the filter paper for at least 30 seconds.

-

Cauterize the nail to prevent re-bleeding.

Protocol 3: Ex Vivo Coagulation Assays

1. Sample Preparation:

-

Collect blood samples in tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Prepare platelet-poor plasma by centrifuging the blood samples (e.g., at 2,500 x g for 15 minutes).

-

Plasma can be tested immediately or stored frozen at -80°C for later analysis.

2. Activated Partial Thromboplastin Time (aPTT):

-

Pre-warm the plasma sample and aPTT reagent (containing a contact activator and phospholipids) to 37°C.

-

Mix the plasma with the aPTT reagent and incubate for a specified time (e.g., 3 minutes) at 37°C.

-

Initiate clotting by adding pre-warmed calcium chloride solution.

-

Measure the time to clot formation using a coagulometer.

3. Prothrombin Time (PT):

-

Pre-warm the plasma sample to 37°C.

-

Add a thromboplastin reagent (containing tissue factor and calcium) to the plasma.

-

Measure the time to clot formation using a coagulometer.

4. Factor Xa Activity Assay:

-

This is typically a chromogenic assay.

-

Incubate the plasma sample with a known amount of exogenous Factor Xa.

-

Add a chromogenic substrate that is cleaved by Factor Xa, releasing a colored compound.

-

The amount of color produced is inversely proportional to the amount of Factor Xa inhibitor (this compound) in the plasma. The residual Factor Xa activity is measured spectrophotometrically.

Conclusion

This compound has demonstrated significant antithrombotic efficacy in a rabbit model of arterial thrombosis. The protocols outlined in these application notes provide a framework for researchers to further investigate the pharmacological properties of this compound and other novel anticoagulants. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical development of new antithrombotic agents.

References

Administration of Razaxaban in Laboratory Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the administration and evaluation of Razaxaban, a direct Factor Xa inhibitor, in common laboratory animal models. The following sections detail experimental procedures, present key quantitative data from preclinical studies, and visualize relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the pharmacokinetic, pharmacodynamic, and toxicological data for this compound from various laboratory animal studies.

Table 1: Pharmacokinetics of this compound

| Species | Dose | Route | Key Parameters | Reference |

| Rat | Multiple Oral Doses | Oral Gavage | Erratic and non-dose related plasma concentrations. | [1] |

| Mouse | 50, 100, 200 mg/kg/day (13 weeks) | Oral Gavage | Linear non-dose proportional plasma concentrations. Similar plasma concentrations in males and females. | [1] |

| Dog | 5, 25, 50 mg/kg/day (52 weeks) | Oral Gavage | Treatment-related but non-dose proportional increase in plasma concentrations from 1.75 to 2.25 hr in males and 1 to 3 hr in females. | [1] |

Table 2: Pharmacodynamics of this compound

| Species | Model | Dose | Key Findings | Reference |

| Rabbit | Arterial Thrombosis | 0.22 +/- 0.05 mg/kg/h (IV) | Antithrombotic ED(50). | [2] |

| Rabbit | Arterial Thrombosis | 3 mg/kg/h (IV) | Full antithrombotic efficacy. | [2] |

| Rabbit | Coagulation Assays | 3 mg/kg/h (IV) | Increased aPTT by 2.2 +/- 0.1-fold and PT by 2.3 +/- 0.1-fold. Inhibited ex vivo Factor Xa activity by 91 +/- 5%. No effect on ex vivo thrombin activity. | [2] |

| Rabbit | Platelet Aggregation | Up to 10 µM (in vitro) | No alteration in platelet aggregation responses to ADP, gamma-thrombin, or collagen. | [2] |

| Rabbit | Combination Therapy | 0.1 mg/kg/h this compound + 0.3 mg/kg/h Aspirin or 1 mg/kg/h Clopidogrel | Enhanced antithrombotic effect without further increases in bleeding time. | [2] |

| Rabbit | Triple Therapy | This compound + Aspirin + Clopidogrel | Increased blood flow to 75 +/- 5% compared to 38 +/- 5% with dual therapy (Aspirin + Clopidogrel) without additional bleeding time effects. | [2] |

Table 3: Toxicology of this compound

| Species | Study Duration | Doses | Route | Key Findings | Reference |

| Mouse | Acute | 500 mg/kg (single dose) | Oral | No mortality or treatment-related effects observed. | [1] |

| Mouse | Acute | 25 mg/kg (single dose) | Intravenous | No mortality observed. | [1] |

| Rat | Acute | 500 mg/kg (single dose) | Oral | No mortality or treatment-related effects observed. | [1] |

| Rat | 4 weeks | 12.5, 50, 200 mg/kg/day | Oral Gavage | No treatment-related effects seen. | [1] |

| Rat | 13 weeks | 60, 300, 1500 mg/kg/day (micronized) | Oral Gavage | Dose-dependent increase in coagulation time. No other treatment-related effects. | [1] |

| Dog | 13 weeks | 15 to 150 mg/kg/day | Oral Gavage | High dose: white fluid/foam vomiting, discolored feces, subcutaneous hemorrhage, extramedullary hematopoiesis in the spleen. Highest tolerated dose: 150 mg/kg/day. | [1] |

| Dog | 52 weeks | 5, 25, 50 mg/kg/day | Oral Gavage | Highest tolerated dose was 50 mg/kg/day. | [1] |

Experimental Protocols

Oral Administration (Gavage) in Rodents (Mice and Rats)

This protocol is a general guideline for the oral administration of this compound. The vehicle should be selected based on the physicochemical properties of the this compound formulation. Common vehicles include water, saline, or suspensions in methylcellulose.

Materials:

-

Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

-

Syringes.

-

Animal scale.

-

This compound dosing solution/suspension.

Procedure:

-

Animal Handling and Restraint:

-

Weigh the animal to determine the correct dosing volume.

-

For mice, restrain by scruffing the neck and back to immobilize the head.

-

For rats, restrain by holding the animal near the thoracic region and supporting the lower body.

-

-

Gavage Needle Measurement:

-

Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.

-

-

Administration:

-

Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

-

The animal should swallow the tube as it passes into the esophagus. If resistance is met, withdraw and re-attempt. Do not force the needle.

-

Once the needle is in place, administer the this compound solution/suspension slowly.

-

Gently remove the needle.

-

-

Post-Administration Monitoring:

-

Monitor the animal for several minutes for any signs of distress, such as labored breathing.

-

Intravenous Administration in Rabbits

Materials:

-

22-30 gauge needle or butterfly catheter.

-

Syringes.

-

Restrainer for the rabbit.

-

70% alcohol swabs.

-

This compound solution for injection.

Procedure:

-

Preparation:

-

Place the rabbit in a suitable restrainer.

-

Shave the hair over the marginal ear vein.

-

Clean the injection site with a 70% alcohol swab.

-

-

Catheter/Needle Insertion:

-

Insert the needle or catheter into the marginal ear vein. A "flash" of blood in the hub indicates proper placement.

-

-

Administration:

-

Administer the this compound solution slowly. For continuous infusion, a pump is required.

-

-

Post-Administration:

-

Remove the needle/catheter and apply gentle pressure to the site to prevent hematoma formation.

-

Monitor the animal for any adverse reactions.

-

Rabbit Model of Electrolytic Injury-Induced Carotid Artery Thrombosis

This model is used to evaluate the antithrombotic efficacy of this compound.

Materials:

-

Anesthesia (e.g., ketamine/xylazine).

-

Surgical instruments for vessel exposure.

-

Electrolytic injury device (e.g., a needle electrode connected to a power source).

-

Flow probe and meter to measure carotid blood flow.

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbit.

-

Surgically expose the common carotid artery.

-

-

Instrumentation:

-

Place a flow probe around the carotid artery to measure blood flow.

-

-

This compound Administration:

-

Administer this compound via intravenous infusion, starting before the induction of thrombosis.

-

-

Thrombus Induction:

-

Induce thrombosis by applying a low electrical current to the arterial wall via a needle electrode.

-

-

Monitoring:

-

Continuously monitor carotid blood flow to assess the extent of thrombosis and the effect of this compound. A decrease in blood flow indicates thrombus formation.

-

Rabbit Cuticle Bleeding Time Assay

This assay assesses the effect of this compound on hemostasis.

Materials:

-

Sedation or anesthesia.

-

Nail clippers or a scalpel blade.

-

Filter paper.

-

Stopwatch.

Procedure:

-

Animal Preparation:

-

Sedate or anesthetize the rabbit.

-

-

Incision:

-

Make a standardized incision in the cuticle of a toenail.

-

-

Measurement:

-

Start a stopwatch at the time of incision.

-

Gently blot the blood with filter paper every 30 seconds, without touching the wound.

-

Stop the stopwatch when bleeding ceases. The time to cessation of bleeding is the bleeding time.

-

Ex Vivo Coagulation Assays (aPTT, PT, Factor Xa Activity)

Materials:

-

Blood collection tubes with appropriate anticoagulant (e.g., sodium citrate).

-

Centrifuge.

-

Coagulation analyzer.

-

Reagent kits for aPTT, PT, and Factor Xa activity assays.

Procedure:

-

Blood Collection:

-

Collect blood samples from the animal at specified time points after this compound administration.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to obtain platelet-poor plasma.

-

-

Coagulation Assays:

-

Perform aPTT, PT, and Factor Xa activity assays on the plasma samples according to the manufacturer's instructions for the specific analyzer and reagent kits.

-

Visualizations

Signaling Pathway: Coagulation Cascade and Inhibition by this compound

Caption: The coagulation cascade and the inhibitory action of this compound on Factor Xa.

Experimental Workflow: Rabbit Arterial Thrombosis Model

Caption: Workflow for the rabbit electrolytic injury-induced carotid artery thrombosis model.

Logical Relationship: Mechanism of Action of this compound

Caption: Mechanism of action of this compound as a direct Factor Xa inhibitor.

References

Measuring the Anticoagulant Effect of Razaxaban: Application Notes and Protocols for aPTT and PT Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the in vitro effect of Razaxaban, a direct factor Xa inhibitor, on two fundamental coagulation assays: the Activated Partial Thromboplastin Time (aPTT) and the Prothrombin Time (PT). Understanding the impact of novel anticoagulants like this compound on these standard tests is crucial for preclinical and clinical development, enabling assessment of its anticoagulant efficacy and potential for therapeutic monitoring.

Introduction

This compound is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] By binding to FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of a fibrin clot.[1][2] The aPTT and PT assays are global coagulation tests used to assess the integrity of the intrinsic/common and extrinsic/common pathways of coagulation, respectively. As Factor Xa is a component of the common pathway, its inhibition by this compound is expected to prolong both aPTT and PT clotting times. This document outlines the principles of these assays and provides detailed protocols for their execution in the presence of this compound.

Principle of the Assays

Activated Partial Thromboplastin Time (aPTT)

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. In this assay, a plasma sample is incubated with a reagent containing a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (a substitute for platelet factor 3). The contact activator initiates the intrinsic pathway by activating Factor XII. After a defined incubation period, calcium chloride is added to trigger the coagulation cascade, and the time taken for a fibrin clot to form is measured.

Prothrombin Time (PT)

The PT assay assesses the extrinsic and common pathways of coagulation. The test is performed by adding a thromboplastin reagent (a combination of tissue factor and phospholipids) to a plasma sample. Tissue factor activates Factor VII, initiating the extrinsic pathway. The subsequent addition of calcium chloride triggers the coagulation cascade, and the time to clot formation is recorded.

Data Presentation: In Vitro Effect of this compound on aPTT and PT

The following tables summarize the expected concentration-dependent effects of this compound on aPTT and PT clotting times based on in vitro studies with human plasma. It is important to note that the absolute clotting times and the degree of prolongation can vary significantly depending on the specific reagents and analytical instrument used.[3][4][5][6][7][8] The data presented here are illustrative and should be established for each laboratory's specific assay system.

Table 1: Illustrative In Vitro Effect of this compound on aPTT

| This compound Concentration (ng/mL) | Mean aPTT (seconds) | Fold Increase vs. Baseline |

| 0 (Baseline) | 30 | 1.0 |

| 50 | 45 | 1.5 |

| 100 | 60 | 2.0 |

| 200 | 85 | 2.8 |

| 400 | 120 | 4.0 |

Table 2: Illustrative In Vitro Effect of this compound on PT

| This compound Concentration (ng/mL) | Mean PT (seconds) | Fold Increase vs. Baseline |

| 0 (Baseline) | 12 | 1.0 |

| 50 | 15 | 1.25 |

| 100 | 18 | 1.5 |

| 200 | 24 | 2.0 |

| 400 | 36 | 3.0 |

Experimental Protocols

Materials and Reagents

-

This compound stock solution (e.g., in DMSO or a suitable buffer)

-

Pooled normal human plasma (citrated)

-

aPTT reagent (e.g., containing silica or ellagic acid as an activator)

-

PT reagent (thromboplastin)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulation analyzer (e.g., photo-optical or mechanical)

-

Calibrated pipettes

-

Incubator/water bath at 37°C

-

Test tubes or cuvettes compatible with the coagulation analyzer

Preparation of this compound Spiked Plasma Samples

-

Prepare a series of this compound working solutions by diluting the stock solution in the assay buffer.

-

Spike pooled normal human plasma with the this compound working solutions to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400 ng/mL). The final concentration of the solvent (e.g., DMSO) should be kept constant across all samples and should not exceed a level that affects the coagulation assays (typically <0.5%).

-

Include a vehicle control sample containing plasma spiked with the same amount of solvent used for the highest this compound concentration.

-

Gently mix the spiked plasma samples and incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for drug-protein binding to equilibrate.

aPTT Assay Protocol

-

Pre-warm the aPTT reagent and the 0.025 M CaCl2 solution to 37°C.

-

Pipette 100 µL of the this compound-spiked plasma sample (or control) into a test cuvette.

-

Incubate the plasma sample at 37°C for 3 minutes.

-

Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the plasma-reagent mixture at 37°C for the manufacturer-recommended activation time (typically 3-5 minutes).

-

Initiate the clotting reaction by adding 100 µL of the pre-warmed 0.025 M CaCl2 solution.

-

Simultaneously, start the timer on the coagulation analyzer.

-

The analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each measurement in duplicate or triplicate.

PT Assay Protocol

-

Pre-warm the PT reagent and the 0.025 M CaCl2 solution (if not already included in the PT reagent) to 37°C.

-

Pipette 100 µL of the this compound-spiked plasma sample (or control) into a test cuvette.

-

Incubate the plasma sample at 37°C for 3 minutes.

-

Initiate the clotting reaction by adding 200 µL of the pre-warmed PT reagent.

-

Simultaneously, start the timer on the coagulation analyzer.

-

The analyzer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

Perform each measurement in duplicate or triplicate.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Coagulation cascade showing the point of inhibition by this compound.

Experimental Workflow Diagram

References

- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the oral, direct factor Xa inhibitor rivaroxaban on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of apixaban on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Razaxaban Concentration Using Anti-Xa Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Razaxaban is a direct, potent, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As with other direct oral anticoagulants (DOACs), there is a need for reliable and accurate methods to quantify its concentration in plasma for preclinical and clinical research, as well as for potential therapeutic drug monitoring in specific patient populations. This document provides detailed application notes and protocols for the quantification of this compound using a chromogenic anti-Xa activity assay.

The anti-Xa assay is a functional test that measures the inhibitory effect of a substance on FXa.[1][3] In this assay, a known amount of FXa is added to a plasma sample containing this compound. The this compound in the sample will inhibit a portion of the added FXa. The remaining active FXa then cleaves a chromogenic substrate, releasing a colored compound (typically p-nitroaniline) that can be measured spectrophotometrically at 405 nm.[4] The amount of color produced is inversely proportional to the concentration of this compound in the sample.[1]

Mechanism of Action of this compound

This compound exerts its anticoagulant effect by directly binding to the active site of Factor Xa, thereby blocking its ability to convert prothrombin to thrombin.[5] This inhibition occurs in both the intrinsic and extrinsic pathways of the coagulation cascade, effectively reducing thrombin generation and subsequent fibrin clot formation.[5]

Experimental Protocol: Chromogenic Anti-Xa Assay for this compound

This protocol is a representative method based on established procedures for other direct Factor Xa inhibitors and requires validation specifically for this compound.

1. Principle

The chromogenic anti-Xa assay measures the concentration of this compound by quantifying its inhibitory effect on a known amount of Factor Xa. The residual FXa activity is determined by the rate of cleavage of a specific chromogenic substrate, which is inversely proportional to the this compound concentration.

2. Materials and Reagents

-

This compound Reference Standard: For the preparation of calibrators and quality controls.

-

Pooled Normal Human Plasma: Citrated, platelet-poor plasma from at least 20 healthy donors, screened for and free of interfering substances.

-

Bovine Factor Xa Reagent: Lyophilized or stabilized liquid.

-

Chromogenic Substrate for FXa: Specific for Factor Xa (e.g., S-2765 or equivalent).

-

Assay Buffer: Tris-based buffer, pH 8.4, containing appropriate stabilizers.

-

Microplate Reader: Capable of reading absorbance at 405 nm.

-

Calibrators and Controls: In-house prepared or commercially sourced (if available) this compound-specific calibrators and controls.

3. Preparation of Reagents

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute in pooled normal human plasma to create a series of calibrators.

-